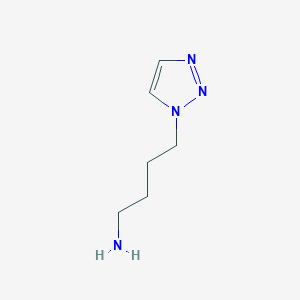

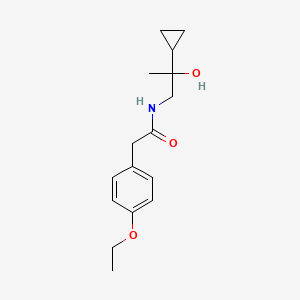

4-(1H-1,2,3-triazol-1-yl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1H-1,2,3-triazol-1-yl)butan-1-amine” is a compound that contains a 1,2,3-triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . This compound is not naturally occurring but is synthesized for various applications due to its excellent properties .

Synthesis Analysis

The synthesis of “4-(1H-1,2,3-triazol-1-yl)butan-1-amine” involves the creation of 1,2,4-triazole derivatives. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “4-(1H-1,2,3-triazol-1-yl)butan-1-amine” is established by NMR and MS analysis . The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character .Chemical Reactions Analysis

The chemical reactions involving “4-(1H-1,2,3-triazol-1-yl)butan-1-amine” are primarily related to its role as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . These reactions are accelerated by this compound, which also suppresses cell cytotoxicity .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-1,2,3-triazol-1-yl)butan-1-amine” and its derivatives can be determined using various spectroscopic techniques. For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications

Drug Discovery and Development

The 1,2,3-triazole moiety is a versatile scaffold for designing novel drugs. Researchers have synthesized derivatives of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine and evaluated their pharmacological properties. These studies include computational predictions of drug-likeness and interactions with specific targets. For instance, one study investigated the compound’s interaction with acetylcholinesterase (AChE), a crucial enzyme in Alzheimer’s disease therapy .

Antibacterial Activity

1,2,3-triazoles have shown promise as antibacterial agents. Researchers have explored the antimicrobial potential of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine derivatives. These compounds could serve as leads for developing new antibiotics .

Antimalarial Properties

The 1,2,3-triazole ring system has been associated with antimalarial activity. Investigations into 4-(1H-1,2,3-triazol-1-yl)butan-1-amine derivatives revealed their potential against malaria parasites. These findings contribute to the search for effective antimalarial drugs .

Antiviral Applications

Researchers have explored the antiviral effects of 4-(1H-1,2,3-triazol-1-yl)butan-1-amine derivatives. These compounds may inhibit viral replication or entry, making them valuable candidates for antiviral drug development .

Multi-Target Inhibition

Some derivatives of this compound have demonstrated multi-target inhibition. For example, they can simultaneously target wild-type and mutant forms of epidermal growth factor receptor (EGFR) and BRAF V600E. Such multi-target compounds are valuable in cancer therapy .

Agrochemical Applications

Among synthesized 1,2,4-triazol derivatives, certain compounds function as root growth stimulants. For instance, CGR3 promotes primary root length and influences endogenous hormone levels (IAA, ABA, and GA3). These findings have implications for agriculture and crop development .

Safety and Hazards

Future Directions

The future directions for “4-(1H-1,2,3-triazol-1-yl)butan-1-amine” and its derivatives are promising. They are being intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name |

4-(triazol-1-yl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-3-1-2-5-10-6-4-8-9-10/h4,6H,1-3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQOTTKAHLPLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-1,2,3-triazol-1-yl)butan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)

![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2546924.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2546927.png)

![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)